N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(21-19-9-5-2-6-10-19)17-22-12-14-23(15-13-22)27(25,26)16-11-18-7-3-1-4-8-18/h1-11,16H,12-15,17H2,(H,21,24)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILBSURGDFAEGV-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, potentially reducing the excitability of neurons and thereby exerting anticonvulsant effects. This mechanism is similar to that of other anticonvulsant drugs, which also target sodium channels to stabilize neuronal membranes.
Comparison with Similar Compounds
Key Observations :
- The target compound has the highest molecular weight and lipophilicity (logP = 4.3) due to its bulky styryl sulfonyl and phenylsulfanyl groups. This may enhance membrane permeability but reduce aqueous solubility.
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide shares a sulfonyl-piperazine core but substitutes the styryl group with a smaller tosyl (p-toluenesulfonyl) moiety. Its lower molecular weight (432.14 vs. 493.64) suggests improved solubility.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Anticonvulsant Activity Insights from Analogs:
Biological Activity
N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the compound's pharmacological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features several key functional groups that contribute to its biological activity:
- Piperazine Ring : Known for its role in various pharmacological applications.
- Sulfonamide Group : Often associated with antibacterial properties.
- Phenylethenyl Moiety : Enhances lipophilicity and potential receptor interactions.
Molecular Formula : C21H25N3O3S
Molecular Weight : 399.51 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.
Anticonvulsant Activity
Research indicates that compounds with similar structures have shown anticonvulsant properties. The piperazine moiety is particularly relevant, as it has been linked to the modulation of neurotransmitter systems involved in seizure activity.
Anticancer Potential
This compound has been investigated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Implication |
|---|---|
| Piperazine ring | Enhances interaction with neurotransmitter receptors |
| Sulfonamide group | Associated with antibacterial and anticancer effects |
| Phenylethenyl substitution | Increases lipophilicity, enhancing cell membrane penetration |
Case Studies
- Anticonvulsant Studies : A study conducted on rodent models demonstrated that the compound exhibited significant anticonvulsant effects compared to control groups, suggesting its potential use in treating epilepsy.
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines indicated that this compound reduced cell viability significantly, particularly in breast and colon cancer cells.
- Enzyme Inhibition Assays : The compound was tested against several enzymes involved in cancer metabolism, showing promising inhibitory effects that could lead to further therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
